

# A Researcher's Guide to Procuring N-Nitrosomorpholine-d8 Analytical Standard

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## Compound of Interest

Compound Name: *n*-Nitrosomorpholine-d8

Cat. No.: B577390

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For researchers, scientists, and professionals in drug development, the precise quantification of N-nitrosamines is of paramount importance due to their potential carcinogenicity. The use of stable isotope-labeled internal standards, such as **N-Nitrosomorpholine-d8**, is a critical component of robust analytical methodologies, ensuring accuracy and reliability in trace-level analysis. This technical guide provides an in-depth overview of where to purchase **N-Nitrosomorpholine-d8**, its key specifications, and a detailed experimental protocol for its application.

## Reputable Suppliers and Product Specifications

A number of reputable chemical suppliers offer **N-Nitrosomorpholine-d8** analytical standard. These companies provide the compound in various formats, from neat material to solutions of specified concentrations. When selecting a supplier, it is crucial to consider factors such as the availability of a comprehensive Certificate of Analysis (CoA), stated purity, and isotopic enrichment.

Below is a summary of key quantitative data for **N-Nitrosomorpholine-d8** available from prominent suppliers.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Chemical Purity	Isotopic Purity	Format	Storage Conditions
LGC Standards	1219805-76-1	C <sub>4</sub> D <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	124.17	>95% (GC)	98 atom % D	Neat	Refer to CoA
Cambridge Isotope Labs	1219805-76-1	C <sub>4</sub> D <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	124.17	98%	Not specified	1 mg/mL in CH <sub>2</sub> Cl <sub>2</sub> -d <sub>2</sub>	+2°C to +8°C, Protect from light
MedchemExpress	1219805-76-1	C <sub>4</sub> D <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	124.17	Not specified	Not specified	Neat	-80°C (6 months), -20°C (1 month) in solvent
Simson Pharma Limited	1219805-76-1	C <sub>4</sub> D <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	124.17	Not specified	Not specified	Not specified	Refer to CoA
Clearsynt h	1219805-76-1	C <sub>4</sub> D <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	124.17	Not specified	Not specified	Neat	Refer to CoA
Axios Research	1219805-76-1	C <sub>4</sub> D <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	124.17	Not specified	Not specified	Not specified	Refer to CoA
ChemScene	1219805-76-1	C <sub>4</sub> D <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	124.17	≥98%	Not specified	Neat	4°C

## Experimental Protocol: Quantification of N-Nitrosomorpholine in a Drug Substance using LC-MS/MS and N-Nitrosomorpholine-d8 as an Internal Standard

This section outlines a detailed methodology for the quantification of N-Nitrosomorpholine (NMOR) in a drug substance using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with **N-Nitrosomorpholine-d8** (NMOR-d8) as an internal standard (ISTD).

## Materials and Reagents

- N-Nitrosomorpholine (NMOR) analytical standard
- **N-Nitrosomorpholine-d8** (NMOR-d8) analytical standard
- Drug Substance to be analyzed
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)

## Preparation of Standard Solutions

- NMOR Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of NMOR standard and dissolve in 10 mL of methanol.
- NMOR-d8 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of NMOR-d8 standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the NMOR stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
- Internal Standard Spiking Solution (10 ng/mL): Dilute the NMOR-d8 stock solution with methanol:water (50:50, v/v) to a final concentration of 10 ng/mL.

## Sample Preparation

- Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube.

- Add 10 mL of methanol.
- Vortex for 5 minutes to dissolve the sample.
- Spike the solution with 100 µL of the 10 ng/mL NMOR-d8 internal standard spiking solution.
- Vortex briefly to mix.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Conditions

- Liquid Chromatography (LC):
  - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
  - Mobile Phase A: 0.1% Formic acid and 10 mM Ammonium formate in Water
  - Mobile Phase B: 0.1% Formic acid in Methanol
  - Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
  - Flow Rate: 0.3 mL/min
  - Injection Volume: 10 µL
  - Column Temperature: 40°C
- Tandem Mass Spectrometry (MS/MS):
  - Ionization Source: Electrospray Ionization (ESI), Positive Mode
  - Multiple Reaction Monitoring (MRM) Transitions:
    - NMOR: Precursor ion (m/z) 117.1 -> Product ion (m/z) 87.1

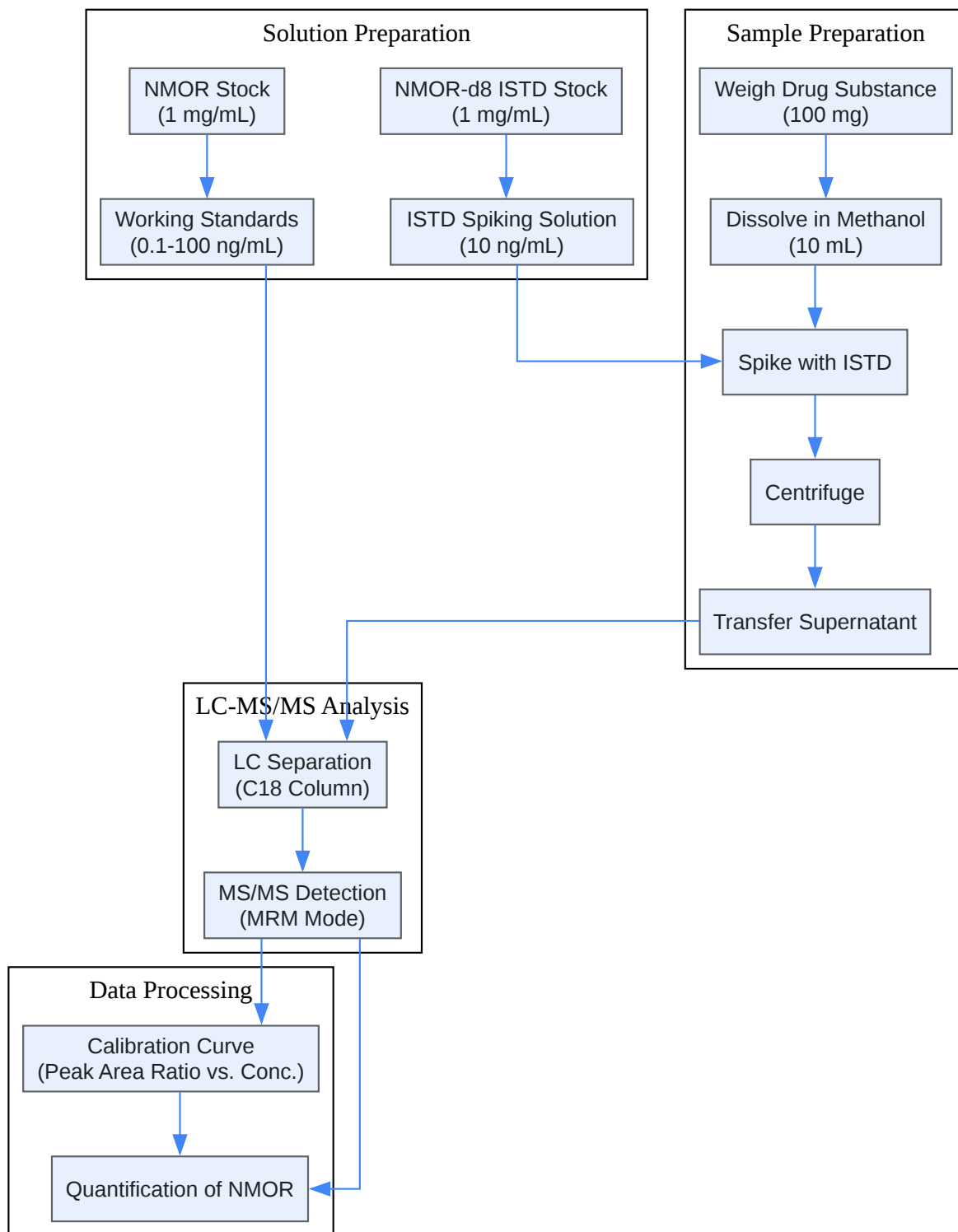
- NMOR-d8: Precursor ion (m/z) 125.2 -> Product ion (m/z) 93.1
- Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

## Data Analysis

- Construct a calibration curve by plotting the peak area ratio of NMOR to NMOR-d8 against the concentration of the NMOR calibration standards.
- Determine the concentration of NMOR in the drug substance sample by interpolating its peak area ratio from the calibration curve.
- Calculate the final concentration of NMOR in the drug substance in parts per million (ppm) or ng/g.

## Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the key steps in the analytical workflow for the quantification of N-Nitrosomorpholine.



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Analytical workflow for NMOR quantification.

This comprehensive guide provides the necessary information for researchers to confidently source **N-Nitrosomorpholine-d8** and implement a robust analytical method for its use as an internal standard. The provided experimental protocol and workflow diagram serve as a practical foundation for developing and validating methods for the trace-level analysis of this critical nitrosamine impurity.

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